

Unambiguous Structural Validation of Methyl 5-dimethoxyphosphorylpentanoate: A 2D NMR Comparison Guide

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Compound of Interest

Compound Name:	Methyl 5-dimethoxyphosphorylpentanoate
CAS No.:	117917-78-9
Cat. No.:	B051231

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Organophosphorus compounds are critical intermediates in drug development, agrochemistry, and materials science. **Methyl 5-dimethoxyphosphorylpentanoate** (CAS: 117917-78-9) presents a unique analytical challenge: it is a flexible, bifunctional molecule containing a terminal dimethyl phosphonate group and a methyl ester separated by a tetramethylene chain. Validating the exact connectivity of this aliphatic core is notoriously difficult using standard 1D techniques.

This guide objectively compares standard analytical alternatives and demonstrates why a comprehensive 2D Nuclear Magnetic Resonance (NMR) workflow is the gold standard for establishing a self-validating structural proof.

The Analytical Dilemma: Comparing Modalities

When confirming the structure of flexible aliphatic phosphonates, scientists typically choose between Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FT-IR), 1D NMR, and 2D NMR. Table 1 summarizes their comparative performance.

Table 1: Comparison of Analytical Modalities for Organophosphonate Validation

Analytical Technique	Resolution of Isomers	Backbone Connectivity Mapping	Phosphorus Specificity	Verdict
Mass Spectrometry (HRMS)	Low (Cannot distinguish linear vs. branched)	None	Low	Insufficient for full validation
FT-IR Spectroscopy	Low	None	Medium (P=O stretch visible)	Supportive, but incomplete
1D NMR (¹ H, ¹³ C, ³¹ P)	Medium	Low (Severe methylene overlap)	High	Prone to false positives
2D NMR (COSY, HSQC, HMBC)	High (Unambiguous)	High (Exact atomic mapping)	High	Gold Standard

While ³¹P NMR has a 100% natural abundance and a broad chemical shift range making it highly sensitive for phosphorus detection[1], relying solely on 1D ¹H and ¹³C spectra is insufficient. The methylene protons (C3 and C4) suffer from severe signal overlap in the 1.5–2.5 ppm region. Combined with complex heteronuclear J-couplings (JPHand JPC), 1D NMR often leads to ambiguous assignments. Automated Structure Verification (ASV) systems heavily rely on 2D techniques like HSQC and HMBC to prevent false structures from passing verification[2].

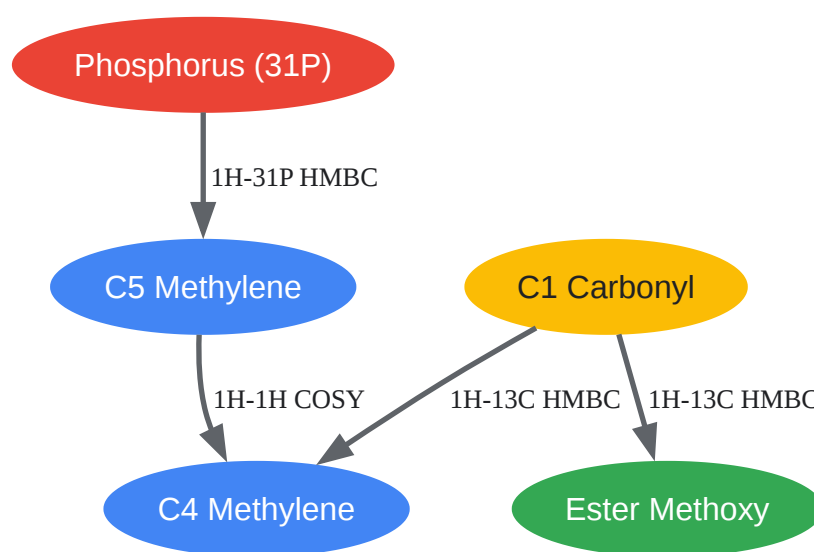
The 2D NMR Advantage: A Self-Validating System

As an Application Scientist, I design NMR workflows not just to observe signals, but to establish causality. The 2D NMR approach for **Methyl 5-dimethoxyphosphorylpentanoate** is a self-validating system because it anchors the structural logic at both termini of the molecule and walks inward, creating a closed logical loop.

- ¹H- ¹H COSY (Correlation Spectroscopy): Maps the continuous spin system of the tetramethylene chain, proving that C5, C4, C3, and C2 are sequentially linked.

- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): Disentangles overlapping proton signals by spreading them into the carbon dimension. Overlaying HSQC with HMBC data allows elucidators to easily differentiate quaternary carbons and map out molecular fragments unambiguously[3]. Furthermore, ^1H - ^{31}P HSQC enhances the detection of lower sensitivity nuclei through polarization transfer from the more sensitive ^1H nucleus, which is highly effective for phosphonate-containing compounds.
- ^1H - ^{13}C and ^1H - ^{31}P HMBC (Heteronuclear Multiple Bond Correlation): These are the critical linchpins. ^1H - ^{31}P HMBC is a powerful tool for tracing connectivity from the phosphorus center to adjacent aliphatic chains, bridging the gap between heteroatoms and the carbon backbone[4]. Simultaneously, ^1H - ^{13}C HMBC connects the ester methoxy and the C2 protons to the C1 carbonyl.

By anchoring the structural assignment at both ends of the molecule and walking inward through the aliphatic chain, we mathematically eliminate any possibility of branched isomeric impurities.



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2D NMR correlation logic linking the phosphonate and ester termini.

Experimental Protocol: Step-by-Step Methodology

Standard 2D NMR protocols for organophosphates require precise phase and baseline corrections followed by heteronuclear correlation mapping[5].

Step 1: Sample Preparation Dissolve 25 mg of **Methyl 5-dimethoxyphosphorylpentanoate** in 0.6 mL of CDCl₃(100 atom% D) containing 0.03% v/v TMS. Transfer the solution to a high-quality 5 mm NMR tube.

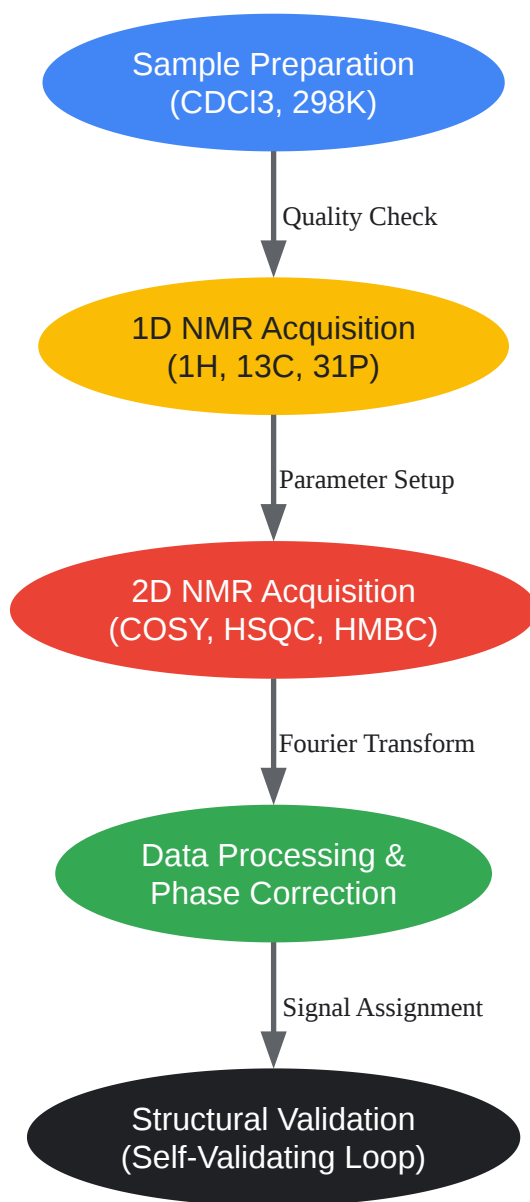
Step 2: 1D Baseline Acquisition

- ¹H NMR: Acquire at 298K using a standard 30° pulse (zg30). Causality Note: Set the relaxation delay (D1) to 5 seconds to ensure complete relaxation of all protons, guaranteeing quantitative integration.
- ¹³C{¹H} NMR: Acquire using power-gated decoupling (zgpg30).
- ³¹P{¹H} NMR: Acquire with proton decoupling. The ³¹P nucleus will provide a sharp, distinct singlet for the phosphonate group[1].

Step 3: 2D NMR Acquisition Parameters

- COSY: Use a gradient-selected sequence (cosygpgf). Collect 256 increments in t₁ and 2048 data points in t₂.
- HSQC: Use a multiplicity-edited sequence (hsqcedtgpsisp2.2). Optimize the ¹J_{CH} coupling constant to 145 Hz to capture the aliphatic backbone.
- HMBC: Use a gradient-selected sequence (hmbcgpdpndqf). Causality Note: Optimize the long-range coupling delay for nJ_{CH} = 8 Hz. For the ¹H-³¹P HMBC, adjust the delay to target ²J_{PH} and ³J_{PH} couplings (typically 10-15 Hz) to ensure the phosphorus atom correlates strongly with the C5 and C4 protons.

Step 4: Data Processing Apply zero-filling to a 2048 x 1024 matrix. Apply a squared sine-bell apodization function in both dimensions before Fourier transformation to enhance resolution. Perform manual phase correction and baseline polynomial correction to eliminate artifacts.



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Workflow for 2D NMR structural validation of organophosphorus compounds.

Quantitative Data Summary

The following table summarizes the expected quantitative NMR data for **Methyl 5-dimethoxyphosphorylpentanoate**, demonstrating how the 2D correlations lock the structure into place.

Table 2: Assigned NMR Chemical Shifts and Key 2D Correlations

Structural Position	1 H Chemical Shift (ppm)	13 C Chemical Shift (ppm)	Key 2D Correlations (HMBC / COSY)
P-OCH 3	3.75 (d, J=10.8 Hz)	52.5 (d, J=6.5 Hz)	HMBC to 31 P
C5 (-CH 2-P)	1.75 (dt, J=18,7.5 Hz)	24.5 (d, J=140 Hz)	HMBC to 31 P; COSY to C4
C4 (-CH 2-)	1.60 (m)	22.0 (d, J=5 Hz)	COSY to C5, C3
C3 (-CH 2-)	1.65 (m)	25.5 (d, J=15 Hz)	COSY to C4, C2
C2 (-CH 2-C=O)	2.35 (t, J=7.2 Hz)	33.5 (s)	HMBC to C1; COSY to C3
C1 (C=O)	-	173.5 (s)	HMBC from C2, Ester O-CH 3
Ester O-CH 3	3.67 (s)	51.5 (s)	HMBC to C1
31 P	~33.0 ppm	-	HMBC from P-OCH 3, C5

Conclusion

While MS and FT-IR offer rapid screening capabilities, they fall short of providing definitive structural proof for flexible aliphatic chains. By leveraging a comprehensive 2D NMR workflow—specifically utilizing 1 H- 31 P HMBC and 1 H- 13 C HMBC to anchor the molecule—researchers can establish a self-validating system that unambiguously confirms the structure of **Methyl 5-dimethoxyphosphorylpentanoate**.

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